CDK2 Inhibition with Thiophenyl Nicotinonitrile Analogs
While direct data for the 2-chloro-6-thiophen-2-yl derivative is not available, a closely related analog, 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (Compound 4), exhibits potent CDK2/cyclin A2 inhibition. The presence of the thiophene moiety is a key structural feature in this active compound, suggesting that thiophenyl-substituted nicotinonitriles, like the target compound, may confer a beneficial scaffold for kinase inhibition. This inference is drawn from a study evaluating a series of pyridine derivatives for CDK2 enzyme inhibition [1].
| Evidence Dimension | CDK2/Cyclin A2 Enzyme Inhibition |
|---|---|
| Target Compound Data | Not available for the exact compound. |
| Comparator Or Baseline | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (IC50 = 0.24 µM) vs. Roscovitine (IC50 = 0.394 µM) |
| Quantified Difference | Analog is 1.64-fold more potent than roscovitine. |
| Conditions | In vitro CDK2/cyclin A2 enzyme assay |
Why This Matters
This data supports the hypothesis that the thiophene-substituted nicotinonitrile core, a feature of the target compound, is a privileged scaffold for developing potent CDK2 inhibitors, providing a strategic advantage over non-thiophenyl analogs.
- [1] S-EPMC8272136. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. 2021. View Source
